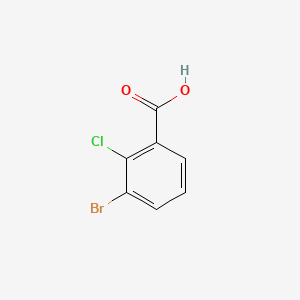

3-Bromo-2-chlorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNURMIDMOXCNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80275017 | |

| Record name | 3-bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-27-4 | |

| Record name | 3-Bromo-2-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromo-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80275017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-chlorobenzoic acid synthesis from 2-bromo-3-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The direct conversion of 2-bromo-3-chlorobenzoic acid to its isomer, 3-bromo-2-chlorobenzoic acid, is not a chemically feasible or documented synthetic transformation under standard laboratory conditions. Such a rearrangement would require harsh conditions that would likely lead to a mixture of products and decomposition. This guide presents a robust and reliable two-step synthetic pathway for the preparation of this compound, commencing from 2-chloro-3-nitrobenzoic acid.

The presented synthesis involves an initial reduction of the nitro group to form the key intermediate, 3-amino-2-chlorobenzoic acid. This is followed by a Sandmeyer reaction, a well-established method for the conversion of an amino group to a halide via a diazonium salt intermediate. This pathway offers a clear and reproducible route to the target molecule with good overall yield.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern allows for diverse functionalization and the introduction of this moiety can significantly influence the biological activity of a target molecule. This document provides a detailed, step-by-step experimental protocol for the synthesis of this compound, including quantitative data and a visual representation of the synthetic workflow.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through a two-step process starting from 2-chloro-3-nitrobenzoic acid. The logical workflow is depicted below.

Figure 1: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chloro-3-nitrobenzoic Acid | C₇H₄ClNO₄ | 201.56 | 237-239 |

| 3-Amino-2-chlorobenzoic Acid | C₇H₆ClNO₂ | 171.58 | 152-162 |

| This compound | C₇H₄BrClO₂ | 235.46 | 168-169 |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) |

| 1. Reduction | 2-Chloro-3-nitrobenzoic acid, Sodium dithionite (B78146), Aqueous ammonia (B1221849) | Water | Room Temperature | 1 hour | 3-Amino-2-chlorobenzoic acid | ~70%[1] |

| 2. Sandmeyer Reaction | 3-Amino-2-chlorobenzoic acid, NaNO₂, HBr, CuBr | Water | 0-5 (diazotization) | Not specified | This compound | Not specified |

Experimental Protocols

Step 1: Synthesis of 3-Amino-2-chlorobenzoic Acid via Reduction

This protocol details the reduction of 2-chloro-3-nitrobenzoic acid to 3-amino-2-chlorobenzoic acid using sodium dithionite.[1]

Materials:

-

2-Chloro-3-nitrobenzoic acid (15 g, 0.074 mol)

-

Water (105 mL)

-

30% Aqueous Ammonia (6 mL)

-

Sodium dithionite (52 g, 0.298 mol)

-

Concentrated Hydrochloric Acid (approx. 30 mL)

-

Ethyl Acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 2-chloro-3-nitrobenzoic acid (15 g) and water (105 mL) to form a suspension.

-

With stirring, add 30% aqueous ammonia (6 mL) to the suspension.

-

Add an aqueous solution of sodium dithionite (52 g in an appropriate amount of water) to the reaction mixture at room temperature.

-

Stir the reaction mixture for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.

-

After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 3.

-

Extract the product with ethyl acetate (2 x 500 mL).

-

Wash the combined organic extracts with water (2 x 100 mL) and then with brine (150 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 3-amino-2-chlorobenzoic acid can be further purified by washing with diethyl ether (50 mL) to afford an off-white solid. The reported yield for this procedure is approximately 70%.[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of 3-amino-2-chlorobenzoic acid to this compound.

Materials:

-

3-Amino-2-chlorobenzoic acid (1 eq)

-

Concentrated Hydrobromic Acid (48%)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Bromide (CuBr)

-

Ice

-

Beakers

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

Part A: Diazotization

-

In a beaker, dissolve 3-amino-2-chlorobenzoic acid in a mixture of concentrated hydrobromic acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution to the stirred solution of the amine, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt.

Part B: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) bromide mixture.

-

Evolution of nitrogen gas should be observed. Allow the reaction to proceed, with stirring, until the gas evolution ceases. The reaction may require gentle warming to go to completion.

-

Once the reaction is complete, cool the mixture and collect the precipitated crude product by vacuum filtration.

-

Wash the crude product with cold water.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final product.

Conclusion

The synthesis of this compound is effectively achieved through a two-step sequence involving the reduction of 2-chloro-3-nitrobenzoic acid followed by a Sandmeyer reaction of the resulting 3-amino-2-chlorobenzoic acid. This pathway is a reliable and scalable alternative to the hypothetical direct isomerization from 2-bromo-3-chlorobenzoic acid, for which there is no evidence in the chemical literature. The detailed protocols provided in this guide offer a clear roadmap for the successful synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-2-chlorobenzoic acid, an organic compound of interest in various fields of chemical synthesis and pharmaceutical development. The information presented herein is intended to support research and development activities by providing key data points, experimental methodologies, and a deeper understanding of the compound's chemical behavior.

Core Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid.[1] Its chemical structure, characterized by the presence of bromine and chlorine atoms on the benzoic acid framework, significantly influences its physical and chemical properties. The compound typically appears as a white to pale yellow crystalline solid.[1]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 56961-27-4[1][2][4][5][6] |

| Molecular Formula | C7H4BrClO2[1][2][4][5][6] |

| Molecular Weight | 235.46 g/mol [1][2][4] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)C(=O)O[2] |

| InChI Key | LNURMIDMOXCNEH-UHFFFAOYSA-N[2][3] |

| Physical Property | Value |

| Melting Point | 168-169 °C[1][5][6] |

| Boiling Point (Predicted) | 336.3 ± 27.0 °C at 760 mmHg[1][4][5] |

| Density (Predicted) | 1.809 ± 0.06 g/cm³ (at 20 °C)[1][5][6] |

| Flash Point (Predicted) | 157.2 ± 23.7 °C[4] |

| Vapor Pressure (Predicted) | 4.44E-05 mmHg at 25°C[1][6] |

| Refractive Index (Predicted) | 1.621[1][4][6] |

| Chemical Property | Value |

| pKa (Predicted) | 2.50 ± 0.25[5][6] |

| LogP (Predicted) | 2.77[4] |

| Solubility | Readily soluble in organic solvents such as ethanol (B145695) and dichloromethane.[1] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a standard and widely used technique.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used, which consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.

Methodology:

-

Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like acetonitrile (B52724) or ethanol, to ensure solubility.[7][8] A standard solution of a strong base (e.g., 0.1 M NaOH) is prepared.

-

Titration: The solution of the acid is titrated with the standardized base. The pH of the solution is monitored throughout the titration using a calibrated pH meter with a glass electrode.[7]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized by the base. Computational methods can also be used to analyze the titration data and derive the pKa value.[7]

Determination of Solubility

Solubility is a fundamental property that affects a compound's bioavailability and formulation. A common method for determining aqueous solubility is the shake-flask method.

Methodology:

-

Equilibration: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

-

Separation: The suspension is then filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Qualitative Solubility: For a quicker assessment, the solubility in various solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl) can be observed by adding a small amount of the compound to the solvent and shaking vigorously.[9][10]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a compound like this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 56961-27-4 [sigmaaldrich.com]

- 4. This compound | CAS#:56961-27-4 | Chemsrc [chemsrc.com]

- 5. This compound CAS#: 56961-27-4 [m.chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. asianpubs.org [asianpubs.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

A Technical Guide to 3-Bromo-2-chlorobenzoic Acid (CAS: 56961-27-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chlorobenzoic acid, identified by the CAS number 56961-27-4, is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a benzene (B151609) ring substituted with bromine, chlorine, and a carboxylic acid group, makes it a versatile intermediate in various chemical syntheses.[1][2] This compound serves as a crucial building block in the development of pharmaceuticals, agricultural chemicals, and advanced materials.[1][3] Its utility stems from the reactivity of its functional groups, which allow for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols to support its use in research and development.

Physicochemical and Spectroscopic Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1][3] It is readily soluble in common organic solvents such as ethanol (B145695) and dichloromethane.[3] The compound's key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56961-27-4 | [2] |

| Molecular Formula | C₇H₄BrClO₂ | [1][2] |

| Molecular Weight | 235.46 g/mol | [1][2] |

| Appearance | White to pale yellow crystalline powder/solid | [1][3] |

| Melting Point | 168-169 °C | [1][4] |

| Boiling Point | 336.3 °C (Predicted) | [1][3] |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | 2.50 ± 0.25 (Predicted) | [6] |

| Solubility | Soluble in ethanol, dichloromethane; Very slightly soluble in water (0.31 g/L at 25 °C, calculated).[3][5] | |

| Storage | Sealed in a dry environment at room temperature.[6] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, HPLC, and Mass Spectrometry, are essential for structure confirmation and purity assessment. This information is typically available from chemical suppliers and provides detailed insights into the molecular structure and integrity of the compound.[7][8]

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the bromine atom, and the chlorine atom. The carboxylic acid is a meta-director for electrophilic aromatic substitution, while the halogen atoms are ortho-, para-directing. This substitution pattern provides a complex but synthetically useful platform for creating polysubstituted aromatic compounds.

Caption: Reactivity profile of this compound.

Representative Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid

While a specific protocol for this compound is not publicly detailed, a reliable method for its isomer, 5-Bromo-2-chlorobenzoic acid, illustrates the common principles of electrophilic aromatic substitution used for this class of compounds.[9] This synthesis involves the bromination of 2-chlorobenzoic acid.

Materials and Reagents:

-

2-chlorobenzoic acid (4.7 g, 0.03 mol)[9]

-

Concentrated sulfuric acid (40 mL)[9]

-

Sodium sulfide (B99878) (0.936 g, 0.012 mol)[9]

-

N-bromosuccinimide (NBS) (5.334 g, 0.03 mol)[9]

-

Methanol (B129727) (24 mL)[9]

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a 250 mL four-necked flask, combine 2-chlorobenzoic acid (4.7 g), concentrated sulfuric acid (40 mL), and sodium sulfide (0.936 g).[9]

-

Dissolution: Stir the mixture at 30°C for approximately 20 minutes until a clear solution is obtained.[9]

-

Bromination: Add N-bromosuccinimide (5.334 g) to the solution. Continue stirring at 30°C for 10 minutes.[9]

-

Precipitation: Slowly pour the reaction mixture into 80 mL of an ice-water bath to crystallize the crude product.[9]

-

Purification (Recrystallization):

-

Final Product Isolation:

Caption: Experimental workflow for the synthesis of a bromo-chlorobenzoic acid isomer.

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of complex organic molecules. Its applications span multiple domains of chemical science.

-

Pharmaceutical Synthesis: It is a key intermediate for creating biologically active compounds.[1] Research has pointed to its use in developing novel P2X7 receptor antagonists, which are targets for treating inflammatory diseases.[6]

-

Agrochemicals: The compound's structure is relevant in the development of new herbicides and pesticides.[1]

-

Material Science: Studies have shown that this compound possesses good thermal stability, making it a candidate for inclusion in advanced materials.[1]

-

Organic Chemistry Research: It serves as a starting material for synthesizing halogenated biaryl compounds, which are important scaffolds in medicinal chemistry.[1]

Caption: Role of this compound in a drug discovery pathway.

Safety and Handling

This compound is classified as a harmful substance and requires careful handling to avoid exposure.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[3][10] All work should be conducted in a well-ventilated chemical fume hood.[10]

Table 2: GHS Hazard and Precautionary Statements

| Code | Statement | Source(s) |

| H302 | Harmful if swallowed | [1][2] |

| H312 | Harmful in contact with skin | [1][2] |

| H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] |

| H332 | Harmful if inhaled | [1][2] |

| H335 | May cause respiratory irritation | [1][2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [11] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11] |

| P405 | Store locked up. | [11] |

In case of accidental contact with skin or eyes, the affected area should be rinsed immediately with plenty of water.[3] If inhaled, move to fresh air.[10] Seek medical attention if irritation or other symptoms persist.[3][10]

Conclusion

This compound is a synthetically important compound with significant potential in medicinal chemistry, agrochemical research, and material science. Its well-defined physicochemical properties and versatile reactivity make it a valuable building block for creating novel and complex molecules. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks. This guide provides the core technical information necessary for its effective and safe utilization in a laboratory setting.

References

- 1. Buy this compound | 56961-27-4 [smolecule.com]

- 2. This compound | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 56961-27-4 [m.chemicalbook.com]

- 5. CAS # 56961-27-4, this compound - chemBlink [chemblink.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 56961-27-4 | SynZeal [synzeal.com]

- 8. 56961-27-4|this compound|BLD Pharm [bldpharm.com]

- 9. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | CAS#:56961-27-4 | Chemsrc [chemsrc.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Solubility of 3-Bromo-2-chlorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2-chlorobenzoic acid in various organic solvents. Due to the limited availability of direct experimental data for this specific compound, this guide also includes solubility information for the structurally related compounds 2-chlorobenzoic acid and 3-bromobenzoic acid to offer valuable comparative insights for formulation development, synthesis, and purification processes.

Overview of this compound

This compound is a halogenated aromatic carboxylic acid with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its solubility profile is a critical parameter for its handling, reaction optimization, and formulation. The presence of both bromo and chloro substituents, in addition to the carboxylic acid group, influences its polarity and interactions with different solvents.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. However, qualitative assessments and calculated values provide a preliminary understanding of its solubility characteristics.

Qualitative and Calculated Solubility of this compound:

| Solvent | Temperature | Solubility | Source |

| Water | 25 °C | 0.31 g/L (Calculated) | [2][3] |

| Ethanol | Room Temperature | Readily Soluble | [1] |

| Dichloromethane | Room Temperature | Readily Soluble | [1] |

Comparative Solubility of Structurally Related Compounds

To provide a broader context for researchers, the following tables summarize the solubility of 2-chlorobenzoic acid and 3-bromobenzoic acid in a range of organic solvents. These compounds share structural similarities with this compound and their solubility behavior can offer predictive insights.

Table 1: Solubility of 2-Chlorobenzoic Acid in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Acetone | 15 | 35.97 |

| Benzene | 26 | 2.02 |

| Carbon Disulfide | 15 | 0.41 |

| Carbon Tetrachloride | 15 | 0.36 |

| Diethyl Ether | 15 | 23.89 |

| Ethanol | Not Specified | Very Soluble |

| Ethyl Acetate | 15 | 14.7 |

| Heptane | 79 | 2.64 |

| Water | 25 | 0.21 |

| Water | 100 | 4.03 |

Source:[4]

Additionally, 2-chlorobenzoic acid is described as freely soluble in alcohol and diethyl ether, and soluble in 900 parts of cold water and more soluble in hot water.[5][6] It is also soluble in methanol (B129727) and acetone, but insoluble in toluene.[6][7]

Table 2: Solubility of 3-Bromobenzoic Acid in Various Organic Solvents

| Solvent | Temperature | Solubility |

| Methanol | Not Specified | 50 mg/mL (clear, colorless) |

| Ether | Not Specified | Soluble |

| Ethanol | Not Specified | Soluble |

| Acetone | Not Specified | Soluble |

| Hot Water | Not Specified | Soluble |

Experimental Protocols for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found, a standard gravimetric method is widely applicable for such compounds. The following protocol is based on a study of the structurally similar compound, 3-bromo-2-methylbenzoic acid, and can be adapted for this compound.[11][12]

Gravimetric Method

This method involves determining the mass of the solute that can dissolve in a known mass of solvent at a specific temperature to form a saturated solution.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Drying oven

-

Syringe filters (chemically compatible with the solvents)

-

Vials or flasks

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed vial or flask.

-

Equilibration: Place the sealed vials in an isothermal shaker set to the desired temperature. Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility (S) is calculated using the following formula:

S ( g/100 g solvent) = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the dried solute.

-

m_solvent is the mass of the solvent in the withdrawn sample.

-

Logical Workflow for Solubility Determination

The process of determining and utilizing solubility data can be represented by a logical workflow.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains limited, this guide provides a foundational understanding based on available information and data from structurally analogous compounds. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of this compound in their specific solvent systems of interest. Such data is invaluable for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries. Further experimental studies are warranted to establish a comprehensive and quantitative solubility profile for this compound.

References

- 1. chembk.com [chembk.com]

- 2. CAS # 56961-27-4, this compound - chemBlink [ww.chemblink.com]

- 3. CAS # 56961-27-4, this compound - chemBlink [chemblink.com]

- 4. 2-chlorobenzoic acid [chemister.ru]

- 5. 2-Chlorobenzoic acid 98 118-91-2 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 2-Chlorobenzoic acid | 118-91-2 [chemicalbook.com]

- 8. 3-Bromobenzoic acid [nanfangchem.com]

- 9. 3-Bromobenzoic acid 98 585-76-2 [sigmaaldrich.com]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of 3-Bromo-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Bromo-2-chlorobenzoic acid (C₇H₄BrClO₂), a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including substituted benzoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | -COOH |

| ~7.8-8.0 | Doublet | 1H | Ar-H |

| ~7.5-7.7 | Doublet | 1H | Ar-H |

| ~7.3-7.5 | Triplet | 1H | Ar-H |

Note: Predicted values are based on the analysis of substituted benzoic acid derivatives. The exact chemical shifts and coupling constants will depend on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165-170 | -COOH |

| ~135-140 | Ar-C (quaternary) |

| ~130-135 | Ar-C (quaternary) |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-C (quaternary) |

Note: The chemical shifts of the aromatic carbons are estimations and can be influenced by the complex interplay of the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (carbonyl) |

| 1550-1600 | Medium | C=C stretch (aromatic ring) |

| 1200-1300 | Strong | C-O stretch |

| 800-900 | Strong | C-H out-of-plane bend |

| 600-800 | Medium-Strong | C-Cl stretch, C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 234/236/238 | Molecular ion ([M]⁺) peak cluster showing isotopic pattern for Br and Cl |

| 217/219/221 | Loss of -OH |

| 189/191/193 | Loss of -COOH |

| 154/156 | Loss of -COOH and Br |

| 110 | Loss of -COOH, Br, and Cl |

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Identify the chemical shifts and multiplicities of the signals to elucidate the structure.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Sample Preparation (Potassium Bromide - KBr Pellet):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die and apply several tons of pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Place the ATR accessory with the sample or the KBr pellet in the sample compartment of the spectrometer.

-

Collect the spectrum, typically in the range of 4000-400 cm⁻¹. The instrument's software will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique and instrument sensitivity.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Method:

-

Introduce the sample into the ion source. Direct infusion or coupling with a separation technique like liquid chromatography (LC) or gas chromatography (GC) can be used.

-

For ESI, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed. ESI can be run in both positive and negative ion modes to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

-

For EI, the sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of the compound. The isotopic pattern will be crucial for confirming the presence of bromine and chlorine.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation of benzoic acids often involves the loss of the hydroxyl group or the entire carboxyl group.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Step-by-step experimental workflow for spectroscopic data acquisition and analysis.

An In-depth Technical Guide to 3-Bromo-2-chlorobenzoic Acid: Synthesis, Properties, and Structural Insights

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry. The document details its physicochemical properties, outlines a general synthetic pathway, and discusses the current state of knowledge regarding its crystal structure. While extensive research has been conducted on related isomers, a definitive single-crystal X-ray diffraction analysis for this compound is not publicly available at the time of this publication.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid.[1] It is characterized by the molecular formula C₇H₄BrClO₂ and a molecular weight of 235.46 g/mol .[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrClO₂ | [1][2] |

| Molecular Weight | 235.46 g/mol | [2] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Melting Point | 168-169 °C | |

| Boiling Point (Predicted) | 336.3 ± 27.0 °C | |

| Density (Predicted) | 1.809 ± 0.06 g/cm³ | |

| Solubility | Readily soluble in organic solvents such as ethanol (B145695) and dichloromethane (B109758) at room temperature. | [1] |

| CAS Number | 56961-27-4 | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through the chlorination of a suitable precursor. One reported method involves the chlorination of 2-bromo-3-chlorobenzoic acid.[1] The general workflow for its preparation and purification is outlined below.

Experimental Workflow: Synthesis and Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

Crystal Structure: Current Status

A thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals that a complete crystal structure determination for this compound, including unit cell parameters, space group, and atomic coordinates from single-crystal X-ray diffraction, has not been reported.

While the crystal structures of several isomers, such as 4-bromo-2-chlorobenzoic acid and 5-bromo-2-chlorobenzoic acid, have been elucidated, this crucial data for the 3-bromo-2-chloro isomer remains absent from the public domain. The determination of the crystal structure is a critical step in understanding the solid-state properties of a compound, including its polymorphism, solubility, and stability, which are all vital parameters in drug development.

Experimental Protocols

Due to the lack of a specific published crystal structure, a detailed experimental protocol for the single-crystal growth of this compound cannot be provided. However, a general procedure for the synthesis and purification is described based on common organic chemistry techniques.

Synthesis of this compound (General Protocol)

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel is charged with 2-bromo-3-chlorobenzoic acid and a suitable solvent.

-

Chlorination: A chlorinating agent is added to the reaction mixture, and the reaction is allowed to proceed, often with monitoring by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the crude product is isolated through standard work-up procedures, which may include quenching the reaction, extraction, and solvent removal.

-

Purification by Recrystallization: The crude this compound is dissolved in a minimal amount of a hot solvent in which it has high solubility. The solution is then allowed to cool slowly, promoting the formation of crystals as the solubility decreases.

-

Isolation: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove impurities, and dried under vacuum.

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis.[1] Its halogenated structure makes it a versatile building block for the preparation of more complex molecules, including pharmaceuticals, pesticides, and dyes.[1]

The lack of a determined crystal structure presents a significant gap in the comprehensive understanding of this compound. Future work should prioritize the single-crystal growth and X-ray diffraction analysis of this compound. This would provide invaluable insights into its solid-state packing, intermolecular interactions, and potential for polymorphism, thereby aiding in its application in materials science and drug design.

References

A Technical Guide to the Thermal Stability of 3-Bromo-2-chlorobenzoic Acid for Material Science Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3-Bromo-2-chlorobenzoic acid, a crucial parameter for its application in material science, particularly in the synthesis of high-performance polymers and as an intermediate in drug development. Due to the limited availability of specific experimental thermal analysis data for this compound in public literature, this guide focuses on its known physical properties, expected thermal behavior based on related compounds, and detailed protocols for its thermal evaluation.

Core Physicochemical Properties

This compound is a crystalline solid.[1][2] Its fundamental physical properties are summarized in the table below. These characteristics are foundational for understanding its behavior at elevated temperatures.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrClO₂ | [1][3] |

| Molecular Weight | 235.46 g/mol | [3] |

| Melting Point | 168-169 °C | [1][3] |

| Predicted Boiling Point | 336.3 ± 27.0 °C | [1][3] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Storage Conditions | Sealed in a dry place at room temperature, protected from light. | [2] |

Thermal Stability and Decomposition Analysis

It is anticipated that the primary thermal decomposition pathway for this compound would be decarboxylation, leading to the formation of 1-bromo-2-chlorobenzene (B145985) and carbon dioxide. At higher temperatures, further degradation of the aromatic ring would occur, potentially releasing hazardous gases such as hydrogen chloride and hydrogen bromide.[6]

To definitively determine the thermal stability of this compound, a systematic experimental approach using TGA and DSC is required. The following sections outline the recommended experimental protocols.

Experimental Protocols for Thermal Analysis

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample's mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass remaining on the y-axis against the temperature on the x-axis to generate a TGA curve.

-

Determine the onset temperature of decomposition (Tonset), which indicates the initiation of significant mass loss.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tpeak).

-

Note the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting, and to determine the enthalpy of fusion of this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to a temperature approximately 50 °C above its melting point (e.g., 220 °C) at a constant heating rate of 10 °C/min.

-

Cool the sample back to 30 °C at a rate of 10 °C/min.

-

Perform a second heating cycle under the same conditions to observe the thermal history.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow on the y-axis against the temperature on the x-axis to generate a DSC thermogram.

-

Determine the onset temperature and peak temperature of any endothermic or exothermic events. The endotherm corresponding to melting will confirm the melting point.

-

Calculate the area under the melting peak to determine the enthalpy of fusion (ΔHf).

-

Visualization of Experimental Workflow

The logical flow for assessing the thermal stability of a chemical compound for material science applications is depicted in the following diagram.

Caption: Workflow for Thermal Stability Assessment.

Relevance in Material Science

This compound serves as a valuable monomer or intermediate in the synthesis of high-performance polymers.[2] The presence of reactive carboxylic acid, bromo, and chloro groups allows for various polymerization reactions, including the formation of:

-

Polyamides and Polyimides: The carboxylic acid group can be converted to an acyl chloride, which can then react with diamines to form polyamides or with diamines and subsequent cyclization to form polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties.

-

Polyesters and Polyethers: The carboxylic acid can undergo esterification reactions with diols to produce polyesters. Furthermore, under specific reaction conditions, the halogen atoms can be displaced in nucleophilic aromatic substitution reactions to form polyether linkages, such as in the synthesis of poly(ether ether ketone) (PEEK) analogues.[7]

The thermal stability of this compound is a critical factor in these applications. The polymerization reactions often require high temperatures, and the monomer must remain stable under these conditions to ensure the formation of high molecular weight polymers with the desired properties. Knowledge of its decomposition temperature is essential for defining the processing window for polymer synthesis and subsequent material fabrication. The incorporation of halogen atoms into the polymer backbone can also enhance flame retardancy and modify other material properties.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 56961-27-4 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. US8236919B2 - Process for preparing a polyether ether ketone - Google Patents [patents.google.com]

- 7. ijesi.org [ijesi.org]

Early Synthesis of 3-Bromo-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a plausible early synthesis route for 3-bromo-2-chlorobenzoic acid, a valuable intermediate in organic synthesis. The described pathway is based on fundamental chemical transformations that were well-established in the late 19th and early 20th centuries, making it a representative example of historical synthetic methodology. The core of this synthesis is a multi-step process beginning with a common starting material, 2-chlorotoluene (B165313), and culminating in a Sandmeyer reaction to introduce the bromine atom at the desired position.

Introduction

This compound is a disubstituted benzoic acid derivative with applications in the synthesis of pharmaceuticals and other complex organic molecules. Its early synthesis would have relied on a series of classical aromatic substitution and functional group transformation reactions. The route detailed below is a logical and historically feasible pathway, proceeding through nitration, oxidation, reduction, and diazotization followed by substitution.

Overall Synthesis Pathway

The synthesis of this compound can be achieved in four main steps starting from 2-chlorotoluene:

-

Nitration of 2-chlorotoluene to yield 2-chloro-3-nitrotoluene (B91179).

-

Oxidation of the methyl group of 2-chloro-3-nitrotoluene to a carboxylic acid, forming 2-chloro-3-nitrobenzoic acid.

-

Reduction of the nitro group to an amine, yielding 3-amino-2-chlorobenzoic acid.

-

Sandmeyer Reaction to convert the amino group to a bromo group, affording the final product, this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations in the synthesis of this compound. It is important to note that historical yields were often lower than modern standards, and the data presented is based on analogous reactions from the literature.

| Step | Reaction | Starting Material | Product | Reagents | Temperature (°C) | Yield (%) | Purity |

| 1 | Nitration | 2-Chlorotoluene | 2-Chloro-3-nitrotoluene | Nitrating Acid (HNO₃/H₂SO₄) | 15-20 | ~75% (for 3-chloro-2-nitrotoluene) | Not specified |

| 2 | Oxidation | 2-Chloro-3-nitrotoluene | 2-Chloro-3-nitrobenzoic acid | Potassium Permanganate (B83412) (KMnO₄) | Reflux | Moderate to high | Not specified |

| 3 | Reduction | 2-Chloro-3-nitrobenzoic acid | 3-Amino-2-chlorobenzoic acid | Sodium Dithionite (B78146) (Na₂S₂O₄) in aq. NH₃ | Room Temperature | ~70% | Not specified |

| 4 | Sandmeyer Reaction | 3-Amino-2-chlorobenzoic acid | This compound | NaNO₂, HBr, CuBr | 0-5 | Good | Not specified |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These are based on established historical procedures for similar transformations.

Step 1: Nitration of 2-Chlorotoluene to 2-Chloro-3-nitrotoluene

The nitration of 2-chlorotoluene yields a mixture of isomers. The 2-chloro-3-nitrotoluene isomer can be separated by fractional distillation.

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, place a cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

-

Slowly add 2-chlorotoluene to the nitrating mixture while maintaining the temperature between 15-20°C with an ice bath.

-

After the addition is complete, continue stirring for several hours at room temperature.

-

Pour the reaction mixture onto crushed ice and separate the organic layer.

-

Wash the organic layer with water, followed by a dilute solution of sodium carbonate, and finally with water again.

-

Dry the crude product over anhydrous calcium chloride and purify by fractional distillation under reduced pressure to isolate the 2-chloro-3-nitrotoluene isomer.

Step 2: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzoic Acid

The methyl group of 2-chloro-3-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, suspend 2-chloro-3-nitrotoluene in a solution of sodium hydroxide (B78521) in water.

-

Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over several hours.

-

Continue refluxing until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 2-chloro-3-nitrobenzoic acid.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from aqueous ethanol (B145695) to obtain the pure product.

Step 3: Reduction of 2-Chloro-3-nitrobenzoic Acid to 3-Amino-2-chlorobenzoic Acid

The nitro group is reduced to an amino group using a reducing agent such as sodium dithionite.[1]

Procedure:

-

Dissolve 2-chloro-3-nitrobenzoic acid in aqueous ammonia.

-

To this stirred solution, add an aqueous solution of sodium dithionite at room temperature and continue stirring for one hour.[2]

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.[2]

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3.

-

Extract the product with ethyl acetate.[2]

-

Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.[2]

-

Evaporate the solvent to yield 3-amino-2-chlorobenzoic acid, which can be further purified by recrystallization.

Step 4: Sandmeyer Reaction of 3-Amino-2-chlorobenzoic Acid to this compound

The final step is the conversion of the amino group to a bromine atom via a Sandmeyer reaction.

Procedure:

-

Dissolve 3-amino-2-chlorobenzoic acid in aqueous hydrobromic acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution. Nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to ensure completion of the reaction.

-

Cool the mixture and collect the precipitated this compound by filtration.

-

Wash the crude product with cold water and purify by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid.

Visualization of the Synthesis Pathway

The following diagram illustrates the logical workflow of the early synthesis route for this compound.

Caption: Synthesis pathway of this compound.

References

Direct bromination of 2-chlorobenzoic acid as a synthesis method

For Researchers, Scientists, and Drug Development Professionals

The synthesis of halogenated benzoic acid derivatives is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Among these, brominated 2-chlorobenzoic acids serve as critical intermediates. This technical guide provides an in-depth analysis of the direct bromination of 2-chlorobenzoic acid, focusing on methodologies to control regioselectivity and optimize yield. Experimental protocols, quantitative data, and process diagrams are presented to facilitate practical application in a research and development setting.

Introduction: The Challenge of Regioselectivity

Direct electrophilic bromination of 2-chlorobenzoic acid presents a significant challenge in controlling the position of the incoming bromo group. The directing effects of the chloro (-Cl) and carboxylic acid (-COOH) substituents on the aromatic ring lead to the formation of a mixture of isomers, primarily 3-bromo-2-chlorobenzoic acid and 5-bromo-2-chlorobenzoic acid. The latter is often the desired product for further synthetic transformations.

Recent advancements have focused on catalyst systems and reaction conditions that enhance the regioselectivity towards the 5-position, thereby improving the overall efficiency and purity of the synthesis.

Reaction Pathway and Key Factors

The direct bromination of 2-chlorobenzoic acid is an electrophilic aromatic substitution reaction. The pathway and the factors influencing the product distribution are illustrated below.

Caption: Factors influencing the direct bromination of 2-chlorobenzoic acid.

Quantitative Data Summary

The following tables summarize quantitative data from various reported methods for the direct bromination of 2-chlorobenzoic acid.

Table 1: Reaction Conditions and Yields for the Synthesis of 5-Bromo-2-chlorobenzoic Acid

| Brominating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Purity (%) | Reference |

| NBS | Sodium Sulfide (B99878) | Conc. H₂SO₄ | 30 | 10 min | 85.0 | >99 (after recrystallization) | [1] |

| NBS | Sodium Sulfite | Conc. H₂SO₄ | 10 | 120 min | - | - | [2] |

| NBS | Potassium Sulfide | Conc. H₂SO₄ | 40 | 60 min | 84.6 | 99.7 (after recrystallization) | [2] |

| NBS | Sodium Sulfide & Sodium Sulfite | Conc. H₂SO₄ | 20 | 10 min | - | - | [2] |

| Dibromo amino silica (B1680970) gel | Ferric trifluoromethanesulfonate | - | - | - | >90 | >99 | [3] |

| Sodium bromide/Potassium bromate | - | - | - | - | ~40 | 4:1 (5-bromo:3-bromo) | [4] |

NBS: N-bromosuccinimide

Detailed Experimental Protocols

The following are detailed experimental protocols for key methods of direct bromination of 2-chlorobenzoic acid.

Protocol 1: High-Selectivity Bromination using NBS and Sodium Sulfide

This protocol is adapted from a method demonstrating high regioselectivity for the 5-bromo isomer.[1][2]

Experimental Workflow:

Caption: General workflow for the high-selectivity bromination of 2-chlorobenzoic acid.

Materials:

-

2-chlorobenzoic acid (4.7 g, 0.03 mol)

-

Concentrated sulfuric acid (40 mL)

-

Sodium sulfide (0.936 g, 0.012 mol)

-

N-bromosuccinimide (NBS) (5.334 g, 0.03 mol)

-

Methanol

-

Water

Procedure:

-

To a 250 mL four-necked flask, add 2-chlorobenzoic acid (4.7 g), concentrated sulfuric acid (40 mL), and sodium sulfide (0.936 g).[1]

-

Stir the mixture at 30°C for 20 minutes until the solution becomes clear.[1]

-

Add N-bromosuccinimide (5.334 g) to the reaction mixture.[1]

-

Continue the reaction at 30°C for 10 minutes.[1]

-

Slowly pour the reaction mixture into 80 mL of an ice-water bath to induce crystallization of the crude product.[1]

-

Filter the crude product.

-

For purification, transfer the filter cake to a 250 mL four-necked flask and add 24 mL of methanol and 36 mL of water.[1]

-

Heat the suspension to 60°C, then allow it to cool naturally while stirring to promote crystallization.[1]

-

Filter the purified product, wash with 20 mL of a 40% (v/v) aqueous methanol solution, and dry at 55°C for 6 hours to obtain the final product.[1]

Protocol 2: Bromination using NBS and Potassium Sulfide

This protocol outlines a similar high-selectivity method using potassium sulfide as the catalyst.[2]

Materials:

-

2-chlorobenzoic acid (4.7 g, 0.03 mol)

-

Concentrated sulfuric acid (40 mL)

-

Potassium sulfide (2.648 g, 0.024 mol)

-

N-bromosuccinimide (NBS) (4.271 g, 0.024 mol)

-

Acetic acid

-

Water

Procedure:

-

In a 250 mL four-necked flask, combine 2-chlorobenzoic acid (4.7 g), concentrated sulfuric acid (40 mL), and potassium sulfide (2.648 g).[2]

-

Stir the mixture at 40°C for 20 minutes until the solution is clear.[2]

-

Add N-bromosuccinimide (4.271 g) to the flask.[2]

-

Maintain the reaction at 40°C for 60 minutes.[2]

-

Pour the solution slowly into an 80 mL ice-water bath to precipitate the crude 5-bromo-2-chlorobenzoic acid.[2]

-

Filter the crude product.

-

For recrystallization, place the filter cake in a 250 mL four-necked flask with 24 mL of acetic acid and 36 mL of water.[2]

-

Heat the mixture to 60°C and then allow it to cool naturally with stirring to form crystals.[2]

-

Filter the purified product, wash with a 40% (v/v) aqueous acetic acid solution, and dry at 55°C for 6 hours.[2]

Alternative Synthesis Routes

While direct bromination offers a straightforward approach, multi-step syntheses can provide higher purity and avoid challenging isomer separations.

Synthesis from 2-Chlorobenzonitrile (B47944)

This method involves the bromination of 2-chlorobenzonitrile followed by hydrolysis to yield 5-bromo-2-chlorobenzoic acid.[5] The strong directing effect of the cyano group at the meta position enhances the selectivity for 5-bromination.[5]

Logical Relationship Diagram:

Caption: Synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzonitrile.

Synthesis from Salicylic (B10762653) Acid

Another route involves the bromination of salicylic acid to 5-bromo-2-hydroxybenzoic acid, followed by a chlorination step to replace the hydroxyl group.[4]

Conclusion

The direct bromination of 2-chlorobenzoic acid is a viable synthetic method, with the primary challenge being the control of regioselectivity. The use of N-bromosuccinimide in concentrated sulfuric acid, in conjunction with sulfur-containing catalysts such as sodium sulfide or potassium sulfide, has been shown to significantly favor the formation of the desired 5-bromo-2-chlorobenzoic acid isomer with high purity and good yields. For applications requiring exceptionally high purity, alternative multi-step syntheses from precursors like 2-chlorobenzonitrile or salicylic acid may be more suitable. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively synthesize this important chemical intermediate.

References

- 1. 5-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

- 3. CN112979448A - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

- 4. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Oxidative Conversion of 3-Bromo-2-chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prospective oxidative methods for the conversion of 3-bromo-2-chlorotoluene into its corresponding aldehyde (3-bromo-2-chlorobenzaldehyde) and carboxylic acid (3-bromo-2-chlorobenzoic acid). These products serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Due to the limited availability of direct experimental data for 3-bromo-2-chlorotoluene in the cited literature, this guide presents detailed experimental protocols adapted from well-established procedures for structurally analogous compounds.

Oxidation to this compound

The oxidation of the methyl group of 3-bromo-2-chlorotoluene to a carboxylic acid is a robust transformation that can be achieved with strong oxidizing agents. The most common and well-documented method for this type of conversion is the use of potassium permanganate (B83412) (KMnO₄) in a basic aqueous solution.

Reaction Pathway

The overall transformation involves the exhaustive oxidation of the benzylic methyl group to a carboxylate salt, which is subsequently protonated during an acidic workup to yield the final carboxylic acid.

Caption: Oxidation of 3-bromo-2-chlorotoluene to this compound.

Experimental Protocol (Adapted from the oxidation of o-chlorotoluene)

This protocol is adapted from the established synthesis of o-chlorobenzoic acid from o-chlorotoluene.[1][2]

Materials:

-

3-Bromo-2-chlorotoluene

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH) (optional, for maintaining basicity)

-

Water (H₂O)

-

Sodium bisulfite (NaHSO₃) or another reducing agent to quench excess KMnO₄

-

Concentrated hydrochloric acid (HCl)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 3-bromo-2-chlorotoluene and water. For every mole of the toluene (B28343) derivative, approximately 2 moles of potassium permanganate will be required. A small amount of a base like sodium hydroxide can be added to ensure the reaction mixture remains alkaline.

-

Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water to the refluxing mixture over a period of several hours. The rate of addition should be controlled to maintain a gentle reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate persists, indicating the completion of the oxidation.

-

Quenching: Cool the reaction mixture to room temperature. Cautiously add a saturated aqueous solution of sodium bisulfite until the purple color of the excess permanganate is discharged and the brown manganese dioxide is reduced to a colorless manganese(II) salt.

-

Filtration: Filter the mixture to remove any remaining manganese dioxide. The filtrate contains the potassium salt of this compound.

-

Acidification: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). This compound will precipitate as a solid.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or acetic acid.

Quantitative Data (Analogous Reactions)

The following table summarizes the reported yields for the oxidation of similar substituted toluenes to their corresponding carboxylic acids.

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| o-Chlorotoluene | KMnO₄ | o-Chlorobenzoic Acid | 65-67% (after recrystallization) | [2] |

| 3-Bromotoluene | KMnO₄ | 3-Bromobenzoic Acid | Not specified |

Selective Oxidation to 3-Bromo-2-chlorobenzaldehyde (B581408)

The selective oxidation of a methyl group to an aldehyde is more challenging than oxidation to a carboxylic acid, as the aldehyde is susceptible to over-oxidation. Direct, single-step catalytic oxidation of 3-bromo-2-chlorotoluene to the aldehyde is not well-documented. A more reliable approach is a two-step synthesis involving the reduction of the carboxylic acid to the corresponding benzyl (B1604629) alcohol, followed by selective oxidation to the aldehyde.

Proposed Synthetic Pathway

Caption: Two-step synthesis of 3-bromo-2-chlorobenzaldehyde.

Experimental Protocols

This protocol is based on standard literature procedures for the reduction of carboxylic acids.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol (B129727) (MeOH)

-

Aqueous hydrochloric acid (HCl)

-

Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

-

Reduction: Cool the solution in an ice bath. Slowly add the borane-THF solution dropwise to the stirred solution.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and cautiously add methanol dropwise to quench the excess borane.

-

Workup: Acidify the mixture with aqueous HCl. Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude 3-bromo-2-chlorobenzyl alcohol, which can be purified by column chromatography if necessary.

This protocol is adapted from the synthesis of 3-bromo-2-nitrobenzaldehyde (B145937).[3]

Materials:

-

3-Bromo-2-chlorobenzyl alcohol

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 3-bromo-2-chlorobenzyl alcohol and a stoichiometric excess of activated manganese dioxide in dichloromethane or 1,2-dichloroethane.

-

Oxidation: Heat the mixture to reflux and stir vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary depending on the activity of the MnO₂.

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the manganese salts. Wash the filter cake with additional solvent.

-

Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude 3-bromo-2-chlorobenzaldehyde can be purified by column chromatography on silica (B1680970) gel.

Alternative Selective Oxidation Methods

Several other reagents are known for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation. These include:

-

Pyridinium chlorochromate (PCC): A widely used reagent for this transformation, typically carried out in dichloromethane.

-

TEMPO-based systems: Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite (B82951) (bleach) or Oxone® provide a milder and often more selective oxidation.[4]

-

Copper/TEMPO catalytic systems: These systems can utilize air or oxygen as the terminal oxidant, offering a greener alternative.[5][6][7]

Quantitative Data (Analogous Reactions)

The following table presents yield data for the selective oxidation of a structurally similar benzyl alcohol.

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 3-Bromo-2-nitrobenzyl alcohol | MnO₂ | 3-Bromo-2-nitrobenzaldehyde | 64-68% | [3] |

Experimental Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the oxidation of 3-bromo-2-chlorotoluene to this compound using potassium permanganate.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The oxidative conversion of 3-bromo-2-chlorotoluene to its corresponding carboxylic acid can be reliably achieved using strong oxidizing agents like potassium permanganate, with established protocols for similar substrates providing a clear procedural framework. The selective oxidation to the aldehyde is more nuanced and is likely best approached via a two-step sequence involving reduction of the carboxylic acid to the benzyl alcohol, followed by a controlled oxidation using reagents such as manganese dioxide or TEMPO-based systems. The data and protocols presented in this guide, while adapted from analogous compounds, offer a solid foundation for researchers and drug development professionals to pursue the synthesis of these valuable chemical intermediates. It is recommended that any experimental work based on these adapted protocols be initiated on a small scale with careful monitoring and optimization of reaction conditions.

References

- 1. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 2. Answered: What is the experimental yield (grams and percentage) Experiment: Oxidation of -Chlorotoluene to o-Chlorobenzoic acid materials used dissolved 3.35 g of… | bartleby [bartleby.com]

- 3. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Selective Suzuki Coupling of 3-Bromo-2-chlorobenzoic Acid with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is of particular significance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug candidates. The selective coupling of polyhalogenated substrates is a key strategy for the streamlined synthesis of complex molecules. This document provides detailed application notes and protocols for the selective Suzuki coupling of 3-Bromo-2-chlorobenzoic acid with a variety of arylboronic acids, focusing on the preferential reaction at the C-Br bond. The resulting 2-chloro-3-arylbenzoic acids are valuable intermediates for further functionalization.